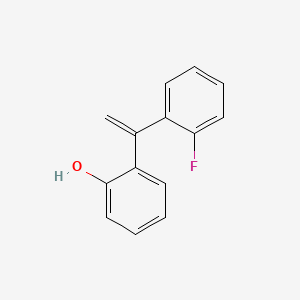

2-(1-(2-Fluorophenyl)vinyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11FO |

|---|---|

Molecular Weight |

214.23 g/mol |

IUPAC Name |

2-[1-(2-fluorophenyl)ethenyl]phenol |

InChI |

InChI=1S/C14H11FO/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-9,16H,1H2 |

InChI Key |

UMTGEVYKVYAFSB-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1O)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 2 Fluorophenyl Vinyl Phenol

Convergent and Divergent Synthetic Routes to 2-(1-(2-Fluorophenyl)vinyl)phenol

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the critical carbon-carbon bonds required for the target structure. The Heck and Suzuki reactions are particularly relevant.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org For the synthesis of this compound, a plausible route involves the coupling of 2-iodophenol (B132878) or 2-bromophenol (B46759) with 1-fluoro-2-vinylbenzene. Alternatively, the reaction could proceed between a protected 2-hydroxyphenyl halide and 1-fluoro-2-vinylbenzene, or between 2-fluorophenyl halide and a protected 2-vinylphenol. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or a palladacycle complex, a base (e.g., K₂CO₃, NaHCO₃), and often a phosphine (B1218219) ligand to stabilize the catalyst. organic-chemistry.orgresearchgate.net The choice of solvent, temperature, and ligand is crucial for optimizing yield and selectivity. researchgate.net An oxidative Heck vinylation has also been developed, which can suppress common side reactions like olefin isomerization, making it suitable for complex diene synthesis. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. researchgate.net A convergent synthesis could involve the reaction between (2-fluorophenyl)boronic acid and a suitable 2-vinylphenol derivative bearing a halide or triflate group at the vinyl position. A more likely approach would be the coupling of a 2-alkoxy- or protected hydroxyphenylboronic acid with a 1-bromo-1-(2-fluorophenyl)ethene intermediate. The Suzuki reaction is known for its high functional group tolerance and generally proceeds under mild conditions. researchgate.netacs.org

Olefination reactions provide a direct method for constructing the vinylic double bond. These reactions typically involve the condensation of a carbonyl compound with a phosphorus-stabilized nucleophile. iitk.ac.in

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. wikipedia.org To synthesize the target molecule, one could envision the reaction between a triphenylphosphonium ylide derived from 2-fluorobenzyl bromide and a protected 2-hydroxyacetophenone (B1195853). The ylide is typically generated in situ using a strong base like n-butyllithium. masterorganicchemistry.com A key challenge is controlling the stereochemistry of the resulting alkene, as unstabilized ylides often favor the Z-alkene, while stabilized ylides yield the E-alkene. wikipedia.orgberkeley.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org These carbanions are more nucleophilic and less basic than Wittig ylides, and the reaction typically shows excellent stereoselectivity, favoring the formation of (E)-alkenes. berkeley.eduwikipedia.org A synthetic route could involve the reaction of 2-hydroxyacetophenone with a phosphonate (B1237965) reagent like diethyl (2-fluorobenzyl)phosphonate in the presence of a base. The HWE reaction is a powerful tool for synthesizing fluoro-containing compounds and offers the advantage of water-soluble phosphate (B84403) byproducts, simplifying purification. researchgate.netjuliethahn.com The Still-Gennari modification can be employed to selectively produce (Z)-olefins. youtube.com

Achieving regioselective functionalization at the ortho position of a phenol (B47542) is a critical challenge due to the activating nature of the hydroxyl group, which can direct reactions to both ortho and para positions. rsc.org

Directed Ortho-Metalation (DoM): This strategy involves using a directing group to temporarily chelate to a metal, positioning it to deprotonate the adjacent ortho C-H bond. While effective, it often requires protection of the phenolic hydroxyl group. nih.gov

Catalytic Direct C-H Vinylation: More recent and atom-economical approaches focus on the direct C-H vinylation of unprotected phenols. Pioneering work by Yamaguchi demonstrated ortho-vinylation using stoichiometric amounts of Lewis acids like SnCl₄. acs.org Transition-metal-free protocols have also been developed. rsc.org Various catalytic systems using metals such as copper, rhodium, and palladium have been explored to control regioselectivity, though challenges remain in preventing C-O bond formation. rsc.orgnih.gov An ammonium (B1175870) salt-catalyzed ortho-halogenation followed by a cross-coupling reaction represents a practical, two-step method for achieving ortho-vinylation. scientificupdate.com

Stereoselective Synthesis of this compound and its Analogues

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when preparing its analogues or when controlling the E/Z geometry of the double bond, which can significantly impact biological activity or material properties.

The HWE reaction is renowned for its high (E)-selectivity. wikipedia.orgnih.gov Conversely, modifications such as the Still-Gennari olefination allow for high (Z)-selectivity. youtube.com For Wittig reactions, the stereochemical outcome is dependent on the stability of the ylide and the reaction conditions; lithium-salt-free conditions are often used to favor kinetic control. wikipedia.org Recent advances in flow chemistry have enabled precise control over the rapid cis-trans isomerization of anionic stilbene (B7821643) intermediates, allowing for highly regioselective and stereoselective synthesis of functionalized stilbenes like tamoxifen (B1202) precursors. nih.govresearchgate.net Photocatalytic methods are also emerging for the stereoselective synthesis of (E)-stilbenes. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Key green chemistry principles applicable to the synthesis of the target compound include the use of safer solvents, catalysis, and energy efficiency. gctlc.org

Aqueous Media: Suzuki and Heck reactions have been successfully performed in water, which is a non-toxic, non-flammable, and inexpensive solvent. researchgate.netacs.orggctlc.org Protocols using palladium on carbon (Pd/C) or palladium acetate in water, often with a mild base like potassium carbonate, have been developed. gctlc.orgrsc.org Some methods even proceed at room temperature without the need for external ligands or organic co-solvents. rsc.org

Catalyst Efficiency and Reusability: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal waste. organic-chemistry.org Heterogeneous catalysts or those immobilized on supports like magnetite nanoparticles or polymers can be recovered and reused, further enhancing the green credentials of the process. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings compared to conventional heating. organic-chemistry.orggctlc.orgresearchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing costs and side products. For palladium-catalyzed reactions like the Heck or Suzuki coupling, several parameters are critical.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand (e.g., phosphines, N-heterocyclic carbenes) can dramatically affect catalyst activity and stability. researchgate.netorganic-chemistry.org Ligand-free systems have also been developed, offering simpler and more economical options. rsc.org

Base and Solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can influence reaction rates. Common bases include K₂CO₃, NaHCO₃, and organic amines. researchgate.netresearchgate.net The solvent system must be chosen to ensure solubility of the reactants and compatibility with the catalyst. Aprotic polar solvents like DMF and NMP are common, but greener alternatives are increasingly favored. researchgate.net

Temperature: Temperature affects reaction kinetics, with higher temperatures often leading to faster conversion but also potentially to catalyst degradation or side reactions. researchgate.netresearchgate.net Microwave heating can provide rapid and uniform heating, often improving yields and reducing reaction times. researchgate.net

A systematic study of these variables, as demonstrated in the synthesis of (E)-8-styrylflavones via a Heck reaction, is necessary to identify the optimal conditions for a specific substrate combination. researchgate.net The table below illustrates a typical optimization study for a Heck reaction.

Table 1: Example of Heck Reaction Optimization This table is a representative example based on published optimization studies researchgate.net and does not represent data for the specific target compound.

| Entry | Palladium Source (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | K₂CO₃ (1.5) | DMF | 100 | 70 |

| 2 | Pd(OAc)₂ (5) | K₂CO₃ (1.5) | DMF | 130 | 72 |

| 3 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (1.5) | DMF | 100 | 65 |

| 4 | PdCl₂ (6) | K₂CO₃ (1.5) | DMF | 100 | 83 |

| 5 | PdCl₂ (6) | K₂CO₃ (1.5) | NMP | 100 | 87 |

| 6 | PdCl₂ (6) | K₂CO₃ (1.5) | NMP | 155 | 47 |

| 7 | PdCl₂ (6) | K₂CO₃ (1.5) | NMP | 100 | 93 |

Conditions for entry 7 included the addition of KCl (1 equiv) and TBAB (1.5 equiv). researchgate.net

Reactivity and Chemical Transformations of 2 1 2 Fluorophenyl Vinyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) and Fluorophenyl Moieties

The phenol ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. byjus.comlibretexts.org Conversely, the fluorophenyl ring is deactivated by the electron-withdrawing fluorine atom, which directs electrophiles to the ortho and para positions relative to itself, albeit at a slower rate than the phenol ring.

Nitration: Nitration of the phenolic ring is expected to occur readily. Treatment with dilute nitric acid would likely yield a mixture of nitro-substituted products at the positions ortho and para to the hydroxyl group. byjus.com Due to steric hindrance from the adjacent vinylphenyl group, substitution at the para position is generally favored. The use of stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, could lead to polysubstitution. byjus.commasterorganicchemistry.com

Halogenation: Halogenation, for instance with bromine in a non-polar solvent, is also anticipated to proceed at the positions ortho and para to the hydroxyl group. byjus.com The high activation of the phenol ring may necessitate mild reaction conditions to avoid polybromination. libretexts.org The fluorophenyl ring would require more forcing conditions for halogenation to occur.

| Electrophile | Reagent | Predicted Major Product(s) |

| NO₂+ | Dilute HNO₃ | 4-Nitro-2-(1-(2-fluorophenyl)vinyl)phenol |

| Br⁺ | Br₂ in CCl₄ | 4-Bromo-2-(1-(2-fluorophenyl)vinyl)phenol |

Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted phenols.

Reactions at the Vinyl Group of 2-(1-(2-Fluorophenyl)vinyl)phenol

The exocyclic double bond of the vinyl group is a site of rich chemical reactivity, susceptible to hydrogenation, oxidation, and cycloaddition reactions.

The vinyl double bond can be readily reduced to a single bond through catalytic hydrogenation. This transformation would convert this compound into 2-(1-(2-Fluorophenyl)ethyl)phenol. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. mdpi.commdpi.com The reaction conditions are typically mild, preserving the integrity of the aromatic rings and the hydroxyl group.

| Substrate (Analogous) | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) |

| Benzyl (B1604629) vinyl ether | 2% Pd/C | Methanol | 22 | 10 | Benzyl ethyl ether | >99 |

| 9-Vinylcarbazole | 2% Pd/C | Benzene (B151609) | 22 | 10 | 9-Ethylcarbazole | >99 |

Data from a study on the hydrogenation of various vinyl derivatives, demonstrating the efficacy of Pd/C catalysts under mild conditions. mdpi.com

The vinyl group can undergo oxidation to form various products. Epoxidation, the formation of a three-membered oxirane ring, is a common reaction for alkenes. This can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com The resulting epoxide, 2-(1-(2-fluorophenyl)oxiran-2-yl)phenol, is a valuable synthetic intermediate. The reaction is typically stereospecific, with the oxygen atom adding to one face of the double bond. youtube.com

Other oxidative cleavage reactions can also occur, for example, with ozone (ozonolysis) or potassium permanganate, which would cleave the double bond to form carbonyl compounds.

The vinyl group, acting as a dienophile or a 2π component, can participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): While styrenes are not the most reactive dienophiles, they can undergo Diels-Alder reactions with electron-rich dienes under suitable conditions. Visible-light photocatalysis has emerged as a method to facilitate [4+2] cycloadditions of styrenes, leading to the formation of tetralin derivatives. pkusz.edu.cn

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of styrenes can lead to the formation of cyclobutane derivatives. nih.gov These reactions can be performed as homodimerizations or crossed cycloadditions with other alkenes, often mediated by a photocatalyst under visible light irradiation. nih.govchemrxiv.orgacs.orgnih.gov

Functionalization of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group can be readily replaced, allowing for a variety of functionalization reactions, most notably etherification and esterification.

Etherification: The Williamson ether synthesis is a classic method for preparing ethers from phenols. wikipedia.orgjk-sci.commasterorganicchemistry.com This involves deprotonating the phenol with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. organic-synthesis.comyoutube.com

Esterification: Phenols can be converted to esters by reaction with acyl chlorides or acid anhydrides. libretexts.orgwordpress.com The reaction with an acyl chloride is typically carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct. nih.gov Esterification with an acid anhydride is generally slower and may require heating. wordpress.com Phase-transfer catalysis can also be employed for efficient esterification of phenols with acid chlorides. researchgate.net

| Reaction | Reagents | Base | Solvent | General Conditions |

| Etherification | Alkyl Halide | K₂CO₃ or NaH | Acetonitrile or THF | Room temperature to reflux |

| Esterification | Acyl Chloride | Pyridine | Dichloromethane | 0°C to room temperature |

| Esterification | Acid Anhydride | (none or base) | (none or solvent) | Room temperature to heating |

This table provides typical conditions for the etherification and esterification of phenols based on well-established synthetic methodologies. organic-synthesis.comwordpress.com

Information regarding "this compound" is currently unavailable in the public domain, preventing a detailed analysis of its chemical behavior.

A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of specific information on the compound "this compound." Consequently, a detailed article on its reactivity, particularly concerning metal complexation, ligand formation, and rearrangement reactions, cannot be compiled at this time.

The inquiry into the chemical transformations of this specific substituted vinylphenol did not yield any dedicated studies or documented research findings. While general principles of reactivity for related compounds such as vinylphenols and compounds with similar functional groups are known, extrapolating this information to "this compound" without direct experimental evidence would be speculative and scientifically unsound.

The search for data on its ability to form metal complexes and act as a ligand was equally unfruitful. There are no published studies detailing the coordination chemistry of this particular molecule with any metal ions.

Furthermore, an exploration of potential rearrangement reactions involving the "this compound" skeleton did not provide any specific examples or theoretical studies. General rearrangement reactions in organic chemistry are well-documented for various molecular frameworks, but none specifically address this compound.

Due to the absence of research data, it is not possible to provide the requested detailed research findings or to construct data tables related to the reactivity and chemical transformations of "this compound."

Table of Compounds Mentioned:

Since no specific reactions or related compounds could be discussed in the context of "this compound," a table of mentioned compounds cannot be generated.

Mechanistic Investigations of Reactions Involving 2 1 2 Fluorophenyl Vinyl Phenol

Kinetic Studies of Key Transformations of 2-(1-(2-Fluorophenyl)vinyl)phenol

Kinetic studies are fundamental to elucidating the step-by-step process of a chemical reaction. For a molecule like this compound, key transformations would likely include electrophilic aromatic substitution on the phenol (B47542) ring, reactions at the phenolic hydroxyl group, and additions to the vinyl double bond.

Systematic kinetic experiments would be designed to determine the rate law of a given reaction, which expresses the relationship between the rate of the reaction and the concentration of the reactants. For instance, in a hypothetical electrophilic bromination of the phenol ring, the rate could be monitored by techniques such as UV-Vis spectroscopy or HPLC. The data would then be used to determine the order of the reaction with respect to the vinylphenol, the electrophile, and any catalyst used.

Factors influencing the reaction rates would include the nature of the solvent, temperature, and the presence of catalysts. For example, the rate of reactions involving the phenolic proton would be highly dependent on the pH of the medium. mdpi.com

Table 1: Illustrative Pseudo-First-Order Rate Constants for a Hypothetical Electrophilic Addition to Substituted Vinylphenols

| Entry | Substituent on Vinyl Group | Rate Constant (k, s⁻¹) |

| 1 | Phenyl | 1.2 x 10⁻³ |

| 2 | 2-Fluorophenyl | Hypothetical: 0.8 x 10⁻³ |

| 3 | 4-Methoxyphenyl | 2.5 x 10⁻³ |

This is a hypothetical table to illustrate expected trends. The 2-fluorophenyl group is electron-withdrawing, which would likely decrease the rate of electrophilic addition compared to an unsubstituted phenyl group.

Identification and Characterization of Reaction Intermediates

The short-lived intermediates in a reaction pathway are often the key to understanding the mechanism. For reactions involving this compound, several types of intermediates could be anticipated.

In radical reactions, for instance, abstraction of the hydrogen atom from the phenolic hydroxyl group would lead to the formation of a stabilized phenoxy radical. This intermediate could be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.

In electrophilic additions to the vinyl group, a carbocation intermediate would be formed. The stability of this carbocation would be influenced by the electronic effects of both the phenol and the 2-fluorophenyl groups. The presence of such intermediates can sometimes be inferred from the product distribution or, in favorable cases, observed directly at low temperatures using Nuclear Magnetic Resonance (NMR) spectroscopy.

Another potential reaction is the acid-catalyzed cyclization, which could proceed through a protonated intermediate. thegoodscentscompany.com

Transition State Analysis in Reactions of this compound

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for the reaction. Understanding its structure and energy is paramount. While transition states cannot be observed directly, their properties can be inferred from kinetic isotope effects and computational modeling (e.g., Density Functional Theory, DFT).

For an electrophilic aromatic substitution on the phenol ring, the transition state would involve the formation of a sigma complex (arenium ion), where the aromaticity of the phenol ring is temporarily disrupted. The energy of this transition state would determine the regioselectivity of the reaction (i.e., substitution at the ortho or para position relative to the hydroxyl group).

For addition reactions to the vinyl group, the transition state would involve the initial interaction of the electrophile with the pi-system of the double bond. The geometry and energy of this transition state would be influenced by steric hindrance from the bulky 2-fluorophenyl and phenolic groups.

Table 2: Hypothetical Calculated Activation Energies for Different Reaction Pathways

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Ortho-Bromination of Phenol Ring | Hypothetical: 15 |

| Para-Bromination of Phenol Ring | Hypothetical: 14 |

| Electrophilic Addition to Vinyl Group | Hypothetical: 18 |

This is a hypothetical table. The lower activation energy for para-bromination reflects the typical directing effect of the hydroxyl group.

Role of the 2-Fluorophenyl and Phenolic Groups in Directing Reactivity

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its two key functional moieties.

The phenolic group is a powerful activating group for electrophilic aromatic substitution. doubtnut.comembibe.com Its hydroxyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the benzene (B151609) ring. This is due to the resonance stabilization of the corresponding sigma complex intermediate. The phenolic proton is also acidic and can be removed by a base, forming a phenoxide ion which is an even more potent nucleophile. embibe.com

The 2-fluorophenyl group attached to the vinyl carbon introduces both electronic and steric effects. The fluorine atom is highly electronegative, making the fluorophenyl group electron-withdrawing via the inductive effect. This would tend to decrease the electron density of the vinyl double bond, making it less susceptible to electrophilic attack compared to an unsubstituted styrene (B11656) derivative. However, fluorine can also donate electron density through resonance, though this effect is generally weaker than its inductive withdrawal.

Advanced Spectroscopic and Structural Analysis for Mechanistic Insights

High-Resolution NMR Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and dynamics of molecules in solution. researchgate.netnih.gov For 2-(1-(2-Fluorophenyl)vinyl)phenol, NMR studies would be crucial in defining its conformational preferences and investigating the possibility of tautomeric equilibria.

The molecule's flexible nature, with rotation possible around the C-C single bonds of the vinyl bridge and the C-O bond of the phenol (B47542), suggests the existence of multiple conformers in solution. The relative populations of these conformers are influenced by subtle energetic balances involving steric hindrance and intramolecular interactions, such as hydrogen bonding between the phenolic proton and the fluorine atom or the π-system of the vinyl group. One-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide critical information on the spatial proximity of atoms, helping to establish the predominant conformation. mdpi.com For instance, a NOESY experiment could reveal through-space correlations between the vinyl protons and the aromatic protons on both rings, allowing for the determination of their relative orientation. The influence of the fluorine substituent on the chemical shifts of nearby protons and carbons can also provide conformational clues. mdpi.com

Furthermore, the presence of the phenol and vinyl moieties raises the possibility of keto-enol tautomerism, where a proton migrates from the hydroxyl group to the vinyl carbon, forming a quinone-methide-type structure. Temperature-variable NMR studies can be employed to investigate such dynamic equilibria. nih.gov By monitoring the chemical shifts and coupling constants as a function of temperature, the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium can be determined. nih.gov The presence of distinct sets of signals for each tautomer at low temperatures, which coalesce at higher temperatures, would be a clear indication of such an equilibrium. researchgate.netfu-berlin.de

Table 1: Hypothetical ¹H NMR Data for Conformational Analysis of this compound in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | NOESY Correlation |

|---|---|---|---|---|

| OH | 5.50 | br s | - | H-vinyl (α) |

| H-vinyl (α) | 6.80 | d | 16.5 | H-vinyl (β), H-6' |

| H-vinyl (β) | 7.10 | d | 16.5 | H-vinyl (α), H-3 |

| H-3 | 7.25 | d | 8.0 | H-4 |

| H-4 | 6.90 | t | 7.5 | H-3, H-5 |

| H-5 | 7.15 | t | 7.5 | H-4, H-6 |

| H-6 | 6.95 | d | 8.0 | H-5 |

| H-3' | 7.30 | t | 7.6 | H-4' |

| H-4' | 7.18 | m | - | H-3', H-5' |

| H-5' | 7.35 | m | - | H-4', H-6' |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation and Intermolecular Interactions

While NMR provides insights into the solution-state structure, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's conformation and packing in the solid state. This technique would precisely map the three-dimensional arrangement of atoms in this compound, providing accurate bond lengths, bond angles, and torsion angles.

Of particular interest would be the intermolecular interactions that dictate the crystal packing. The presence of a hydroxyl group (a strong hydrogen bond donor) and a fluorine atom (a potential weak hydrogen bond acceptor) suggests a high likelihood of hydrogen bonding networks. rsc.orgchemrxiv.org The analysis would likely reveal O-H···F or O-H···O hydrogen bonds, which would play a significant role in the supramolecular assembly. Additionally, weaker interactions such as C-H···π, C-H···F, and π-π stacking between the phenyl rings could be identified. psu.edursc.org The study of fluorinated stilbenes has shown that C–F···H and C–F···F interactions can act as driving forces in aligning molecules. psu.edu Understanding these interactions is crucial for crystal engineering, as they influence the material's physical properties. mdpi.com

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | O-H | O (of another molecule) | 1.8 - 2.2 | Primary interaction defining packing |

| Hydrogen Bond | O-H | F | 2.0 - 2.5 | Influences conformation and packing |

| C-H···π | C-H (aromatic/vinyl) | Phenyl ring | 2.5 - 2.9 | Contributes to crystal stability |

| C-H···F | C-H (aromatic/vinyl) | F | 2.2 - 2.7 | Directs molecular alignment |

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of this compound and for monitoring its synthesis. High-resolution mass spectrometry (HRMS), such as electrospray ionization-time of flight (ESI-TOF) or Orbitrap MS, would provide a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula.

MS is also a powerful tool for real-time reaction monitoring. The synthesis of vinylphenols often involves reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) olefination. organic-chemistry.orgresearchgate.netwikipedia.orgresearchgate.netyoutube.com By coupling a mass spectrometer to the reaction vessel (e.g., using an atmospheric solids analysis probe or online HPLC-MS), the consumption of reactants and the formation of intermediates and the final product can be tracked over time. This provides valuable kinetic data and helps in optimizing reaction conditions. For the HWE synthesis of this compound from 2-fluorobenzaldehyde (B47322) and a suitable phosphonate (B1237965) ylide derived from a phenol precursor, one could monitor the disappearance of the aldehyde and the appearance of the target molecule. Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion of the product, providing structural information that confirms the connectivity of the atoms. The fragmentation pattern would be characteristic of the stilbene-like core and the substituents. nih.govhelsinki.fi The analysis of fluorinated compounds by MS can sometimes be challenging, but modern techniques have been developed to effectively characterize them. bohrium.comnih.gov

Table 3: Hypothetical ESI-MS Data for Monitoring the Synthesis of this compound

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Role |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde | C₇H₅FO | 125.0403 | 125.0401 | Reactant |

| Phosphonate Precursor | C₁₅H₁₇O₄P | 309.0943 | 309.0940 | Reactant |

Chiroptical Spectroscopy (CD, VCD) for Stereochemical Assignments of Derivatives

While this compound itself is achiral, its derivatives can be made chiral by introducing stereocenters. For such chiral derivatives, chiroptical techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) would be essential for assigning their absolute configuration. saschirality.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. cas.cz The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of chromophores in the molecule. By comparing the experimental ECD spectrum of a chiral derivative with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for different stereoisomers, the absolute configuration can be unambiguously determined. researchgate.netnih.gov

Table 4: Hypothetical ECD Data for a Chiral Derivative of this compound

| Stereoisomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition |

|---|---|---|---|

| (R)-Isomer | 280 | +15,000 | π → π* (Stilbene-like) |

| 250 | -10,000 | π → π* (Aromatic) | |

| (S)-Isomer | 280 | -15,000 | π → π* (Stilbene-like) |

Computational and Theoretical Studies of 2 1 2 Fluorophenyl Vinyl Phenol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic HypothesesNo QSAR models relevant to the reaction mechanisms of 2-(1-(2-Fluorophenyl)vinyl)phenol were discovered.

Further theoretical research would be required to generate the specific computational data requested for this compound.

Derivatization and Analogues of 2 1 2 Fluorophenyl Vinyl Phenol

Synthesis of Structural Analogues with Modified Phenyl Rings

The synthesis of analogues with modified phenyl rings can be achieved through various cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. nih.govuliege.be Key methodologies such as the Suzuki-Miyaura, Heck, and Wittig reactions provide reliable routes to a diverse range of derivatives. nih.govuliege.beorganic-chemistry.orgfu-berlin.de

The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose, typically involving the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. uliege.be For instance, to introduce different substituents on the phenolic ring, a suitably protected 2-bromophenol (B46759) derivative can be coupled with a variety of substituted arylboronic acids. Conversely, modifications on the fluorophenyl ring can be accomplished by coupling 2-fluorophenylboronic acid with various substituted vinyl bromides derived from phenols. The reaction conditions are generally mild and tolerant of a wide array of functional groups.

The Heck reaction offers another viable pathway, enabling the palladium-catalyzed reaction of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org For example, a protected 2-iodophenol (B132878) can be reacted with a series of substituted styrenes to generate analogues with diverse substitution patterns on the non-phenolic phenyl ring. A visible-light-mediated, redox-neutral Heck-type arylation of vinylphenols has also been reported, providing an alternative and greener approach. rsc.org

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic methods for alkene synthesis and can be readily adapted for the construction of these analogues. fu-berlin.demcmaster.cawiley-vch.de This involves the reaction of a phosphonium (B103445) ylide, generated from a substituted benzyl (B1604629) halide, with a salicylaldehyde (B1680747) derivative. The choice of base and reaction conditions can influence the stereoselectivity of the resulting vinyl bridge.

Below is a representative table of plausible structural analogues with modified phenyl rings, synthesized using the aforementioned methods.

| Analogue | Modification | Potential Synthetic Route | Key Reactants |

| 2-(1-(4-Methoxyphenyl)vinyl)phenol | Substitution on the non-phenolic ring | Suzuki-Miyaura Coupling | 2-(1-Bromovinyl)phenol (protected), 4-Methoxyphenylboronic acid |

| 2-(1-(2,4-Difluorophenyl)vinyl)phenol | Additional fluorine on the non-phenolic ring | Heck Reaction | 2-Iodophenol (protected), 1-ethenyl-2,4-difluorobenzene |

| 4-Nitro-2-(1-(2-fluorophenyl)vinyl)phenol | Substitution on the phenolic ring | Wittig Reaction | 2-Hydroxy-5-nitrobenzaldehyde, (2-Fluorobenzyl)triphenylphosphonium bromide |

| 2-(1-(Naphthalen-2-yl)vinyl)phenol | Extended aromatic system | Suzuki-Miyaura Coupling | 2-(1-Bromovinyl)phenol (protected), Naphthalen-2-ylboronic acid |

Synthesis of Analogues with Variations in the Vinyl Bridge

Modifications to the vinyl bridge can significantly impact the molecule's geometry and electronic properties. These changes can be introduced by altering the synthetic precursors used in the coupling reactions.

For instance, in a Wittig-type synthesis , using a substituted phosphonium ylide can lead to analogues with substituents directly on the vinyl bridge. For example, reacting a salicylaldehyde with a 1-(2-fluorophenyl)ethylphosphonium ylide would introduce a methyl group on the alpha-carbon of the vinyl moiety.

The Heck reaction can also be employed to synthesize analogues with a modified vinyl bridge. The use of substituted alkenes, such as cinnamates or acrylates, in reaction with a 2-iodophenol derivative can introduce ester or other functional groups onto the vinyl bridge. organic-chemistry.org

Furthermore, stereoselective synthesis of either the (E)- or (Z)-isomer of the vinyl bridge can often be controlled by the choice of reaction conditions and catalysts, particularly in the Wittig and HWE reactions. wiley-vch.de

The following table illustrates potential analogues with a modified vinyl bridge.

| Analogue | Modification | Potential Synthetic Route | Key Reactants |

| 2-(1-(2-Fluorophenyl)prop-1-en-2-yl)phenol | Methyl group on the vinyl bridge | Wittig Reaction | 2-Hydroxyacetophenone (B1195853), (2-Fluorobenzyl)triphenylphosphonium bromide |

| Methyl 2-(2-fluorophenyl)-3-(2-hydroxyphenyl)acrylate | Carbomethoxy group on the vinyl bridge | Heck Reaction | 2-Iodophenol (protected), Methyl 2-(2-fluorophenyl)acrylate |

| (Z)-2-(1-(2-Fluorophenyl)vinyl)phenol | Cis-configuration of the vinyl bridge | Stereoselective Wittig Reaction | 2-Hydroxybenzaldehyde, (2-Fluorobenzyl)triphenylphosphonium bromide (with specific base/solvent) |

Preparation of Chiral Derivatives of 2-(1-(2-Fluorophenyl)vinyl)phenol

The introduction of chirality into the this compound scaffold can be achieved through several asymmetric synthesis strategies. slideshare.net These methods aim to produce a specific enantiomer or diastereomer in excess.

One common approach is the use of a chiral auxiliary . youtube.com A chiral auxiliary can be temporarily attached to an achiral precursor, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed. For example, a chiral auxiliary could be attached to the phenolic oxygen, influencing the facial selectivity of a reaction at the vinyl group.

Asymmetric catalysis is another powerful method, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. acs.org For instance, Sharpless asymmetric dihydroxylation could be used to introduce a chiral diol functionality onto the vinyl bridge, which could then be further modified. acs.org

Chiral pool synthesis utilizes readily available chiral starting materials from nature, such as amino acids or sugars, to construct the target molecule. researchgate.net While potentially less direct for this specific scaffold, fragments derived from the chiral pool could be incorporated into the synthesis.

The table below provides examples of potential chiral derivatives and the strategies for their synthesis.

| Chiral Derivative | Chiral Feature | Potential Synthetic Approach | Key Concept |

| (R/S)-2-(1-(2-Fluorophenyl)-1,2-dihydroxyethyl)phenol | Chiral diol on the vinyl bridge | Asymmetric Dihydroxylation | Use of a chiral osmium or ruthenium catalyst to control stereochemistry. |

| (R/S)-2-(1-(2-Fluorophenyl)ethyl)phenol | Chiral center at the benzylic position | Asymmetric Hydrogenation of the vinyl group | Use of a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with a chiral ligand). |

| Diastereomeric ester derivatives | Diastereomers formed by reaction with a chiral acid | Chiral Resolution | Separation of diastereomers by chromatography or crystallization. |

Exploration of Structure-Reactivity Relationships within Derivatized Series

The synthesis of a diverse library of analogues of this compound allows for a systematic exploration of structure-reactivity relationships (SRR). libretexts.org By correlating changes in chemical structure with variations in reactivity or other properties, a deeper understanding of the molecule's behavior can be gained.

Steric Effects: The size and position of substituents can impose steric hindrance, affecting the conformation of the molecule and its ability to interact with other chemical species. Bulky groups near the vinyl bridge could restrict rotation around the single bonds, influencing the planarity of the system and, consequently, its electronic conjugation.

Fluorine Substitution: The fluorine atom on the phenyl ring plays a crucial role due to its high electronegativity and relatively small size. acs.org Moving the fluorine to different positions (ortho, meta, para) or introducing additional fluorine atoms would modulate the electronic properties of that ring and could influence intramolecular interactions, such as hydrogen bonding with the phenolic hydroxyl group. acs.org

A quantitative understanding of these relationships can often be achieved using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). libretexts.orgrsc.org

The following table outlines key structural modifications and their predicted impact on reactivity.

| Structural Modification | Predicted Effect on Reactivity | Rationale |

| Electron-withdrawing group on the phenolic ring | Increased acidity of the phenol (B47542) | Stabilization of the phenoxide anion through inductive and/or resonance effects. |

| Electron-donating group on the non-phenolic ring | Increased electron density of the vinyl bridge | Enhanced nucleophilicity of the double bond. |

| Bulky substituent ortho to the vinyl group | Altered molecular planarity | Steric hindrance may force the phenyl rings out of conjugation with the vinyl bridge. |

| Change in fluorine position (ortho to para) | Modified intramolecular interactions | Potential for changes in hydrogen bonding and overall dipole moment. |

Future Directions and Emerging Research Avenues for 2 1 2 Fluorophenyl Vinyl Phenol

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 2-(1-(2-fluorophenyl)vinyl)phenol. Future research will likely focus on moving beyond traditional multi-step procedures towards more elegant and sustainable methodologies.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Suzuki or Stille coupling between a protected 2-hydroxyphenylboronic acid derivative and a 1-(2-fluorophenyl)vinyl halide could offer a direct and high-yielding route. The development of novel phosphine (B1218219) ligands will be crucial to optimize catalyst performance and ensure high stereoselectivity for the desired vinyl isomer.

Furthermore, the Wittig reaction and its Horner-Wadsworth-Emmons variant will continue to be refined for the synthesis of this compound and its derivatives. Research in this area could focus on developing new phosphonium (B103445) ylides or phosphonate (B1237965) reagents that offer enhanced reactivity and stereocontrol, particularly for the synthesis of geometrically pure E or Z isomers.

| Synthetic Method | Catalyst/Reagent | Potential Advantages | Key Research Focus |

| Suzuki Coupling | Palladium(0) complexes | High yields, functional group tolerance | Novel ligand design, optimization of reaction conditions |

| C-H Arylation | Rhodium(III) or Ruthenium(II) | Atom economy, reduced waste | Catalyst development, directing group strategies |

| Horner-Wadsworth-Emmons | Modified phosphonate reagents | High stereoselectivity | Reagent design for E/Z selectivity, milder reaction conditions |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of the synthesis of this compound, the application of advanced in situ spectroscopic techniques is essential. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample quenching and offline analysis.

Process Analytical Technology (PAT) tools, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, are particularly well-suited for this purpose. By inserting a probe directly into the reaction vessel, researchers can track changes in vibrational modes associated with specific functional groups, providing a detailed kinetic profile of the reaction. This data is invaluable for optimizing reaction parameters, identifying potential side reactions, and ensuring process safety and reproducibility.

For instance, in a Grignard-based synthesis, ReactIR could be used to monitor the consumption of the carbonyl starting material and the formation of the tertiary alcohol intermediate. Subsequent dehydration to the vinylphenol could also be tracked by observing the disappearance of the alcohol O-H stretch and the appearance of the C=C vinyl stretch.

| Spectroscopic Technique | Information Gained | Application in Synthesis of this compound |

| ReactIR (FTIR) | Functional group changes, reaction kinetics | Monitoring carbonyl consumption and alcohol/vinyl formation |

| Raman Spectroscopy | Molecular vibrations, structural information | Complementary to IR, especially for symmetric bonds |

| In situ NMR | Detailed structural elucidation of intermediates | Characterization of transient species and reaction pathways |

Computational Modeling for De Novo Design of this compound Based Systems

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel systems based on the this compound scaffold. By employing quantum mechanical methods, such as Density Functional Theory (DFT), researchers can predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures.

This predictive power can be leveraged to design derivatives of this compound with tailored properties. For example, DFT calculations could be used to screen a virtual library of substituted analogues to identify candidates with enhanced biological activity or improved material properties. The effect of different substituents on the electronic properties of the phenol (B47542) and vinyl groups can be systematically investigated to guide synthetic efforts.

Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational behavior and intermolecular interactions of these molecules. This is particularly relevant for understanding how this compound-based ligands might bind to biological targets or self-assemble into larger supramolecular structures. The combination of quantum mechanics and molecular mechanics (QM/MM) methods can offer a multi-scale approach to modeling complex systems.

| Computational Method | Predicted Properties | Application for this compound Systems |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectra | Design of derivatives with tailored electronic properties |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Predicting binding modes and self-assembly behavior |

| QM/MM | High-accuracy modeling of large systems | Investigating enzyme-ligand interactions |

Integration with Emerging Fields (e.g., flow chemistry, photocatalysis)

The integration of the synthesis and application of this compound with emerging chemical technologies holds the key to unlocking its full potential in a sustainable and efficient manner.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automated synthesis and optimization. The synthesis of this compound could be adapted to a flow regime, allowing for precise control over reaction parameters and facilitating scale-up. For example, a multi-step synthesis could be telescoped into a single continuous process, minimizing manual handling and purification steps.

Photocatalysis: The vinylphenol moiety suggests that this compound could be a valuable substrate or precursor in photocatalytic reactions. Visible-light photocatalysis, in particular, has emerged as a powerful tool for green chemistry. Future research could explore the use of this compound in photocatalytic hydro- and oxoalkylation reactions to generate novel cyclopentanol (B49286) derivatives, as has been demonstrated with other vinyl arenes. uni-regensburg.de The fluorine substituent could also influence the electronic properties of the vinyl group, potentially leading to unique reactivity in photocatalytic transformations. The development of photocatalytic systems that can selectively functionalize the vinyl group or the aromatic rings would open up new avenues for creating complex molecular architectures.

| Emerging Field | Potential Benefits for this compound | Illustrative Research Direction |

| Flow Chemistry | Improved safety, scalability, and process control | Development of a continuous, multi-step synthesis of functionalized derivatives. |

| Photocatalysis | Mild reaction conditions, novel transformations | Use in visible-light-mediated [4+1] cycloadditions or selective C-H functionalization. uni-regensburg.de |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.